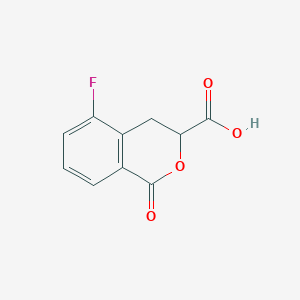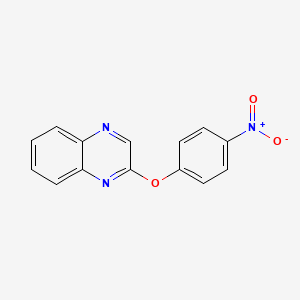
2-(4-Nitrophenoxy)quinoxaline
カタログ番号 B2801806
CAS番号:
154325-17-4
分子量: 267.244
InChIキー: RZNQBDUFQHFIRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenoxy)quinoxaline is a chemical compound with the molecular formula C14H9N3O3 . .
Synthesis Analysis
Quinoxalines, including 2-(4-Nitrophenoxy)quinoxaline, are an important class of nitrogen-containing heterocyclic compounds. They are prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials . The synthesis of quinoxalines has seen significant advances, with a focus on transition-metal-free synthesis .Molecular Structure Analysis
The molecular structure of 2-(4-Nitrophenoxy)quinoxaline consists of a benzene ring fused to a six-membered pyrazine ring . The InChI code for this compound is 1S/C14H9N3O3/c18-17(19)10-5-7-11(8-6-10)20-14-9-15-12-3-1-2-4-13(12)16-14/h1-9H .Chemical Reactions Analysis
Quinoxalines have been the subject of extensive research due to their wide range of physicochemical and biological activities. They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .Physical And Chemical Properties Analysis
2-(4-Nitrophenoxy)quinoxaline is a solid substance . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Synthesis and Chemical Reactions
- The synthesis of 2-(4-nitrophenoxy)quinoxaline has been successfully achieved, demonstrating its potential as a novel compound for various chemical applications. Studies have explored its reaction with hydroxide ion in the presence and absence of micellar systems, revealing the influence of different micellar environments on its chemical behavior (Cuenca, Bruno & Taddei, 1994).
Neuroprotection and Medicinal Chemistry
- Quinoxaline derivatives, like 2-(4-nitrophenoxy)quinoxaline, have shown potential in neuroprotective applications. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, has been identified as a potent inhibitor for certain glutamate receptors and has shown efficacy in protecting against global ischemia (Sheardown et al., 1990).
Anticancer, Anti-tuberculosis, and Antifungal Activities
- Research has been conducted on various 2,3-bifunctionalized quinoxalines, including those similar to 2-(4-nitrophenoxy)quinoxaline, to evaluate their biological activities. These studies have shown significant potential in anticancer, anti-tuberculosis, and antifungal applications, especially when nitro groups are added, affecting the charge distribution and enhancing biological effects (Waring et al., 2002).
Applications in Materials Science
- 2-(4-Nitrophenoxy)quinoxaline derivatives have been synthesized and evaluated as fluorescent whiteners for polyester fibers. These compounds, upon specific chemical treatments, show promising results as disperse dyes and whiteners, indicating their utility in the textile industry (Rangnekar & Tagdiwala, 1986).
Corrosion Inhibition
- Quinoxalines, including structures similar to 2-(4-nitrophenoxy)quinoxaline, have been studied for their corrosion inhibition properties on metals like copper in acidic environments. Quantum chemical calculations and experimental data have indicated their efficiency in this regard, showing the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Coordination Chemistry and Catalysis
- In coordination chemistry, quinoxaline-based ligands like 2-(4-nitrophenoxy)quinoxaline have been utilized in the synthesis of coordination polymers. These polymers have been characterized and studied for applications such as in catalytic reduction reactions, showcasing their versatility in chemical synthesis and catalysis (Tella et al., 2021).
Fluorescent Properties
- The fluorescent properties of quinoxalines have been explored, with some derivatives showing potential as fluorophores. For instance, specific quinoxalinylium derivatives have been synthesized and characterized, demonstrating their potential in applications requiring fluorescence (Koner & Ray, 2008).
Safety And Hazards
特性
IUPAC Name |
2-(4-nitrophenoxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)10-5-7-11(8-6-10)20-14-9-15-12-3-1-2-4-13(12)16-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNQBDUFQHFIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenoxy)quinoxaline | |
Citations
For This Compound
2
Citations
Synthesis of 2-(4-nitrophenoxy) quinoxaline and its reactions with hydroxide ion in micellar systems
A Cuenca, C Bruno, A Taddei - Tetrahedron, 1994 - Elsevier
The synthesis of 2-(4-nitrophenoxy)quinoxaline (3) is described. The reaction of (3) with hydroxide ion was studied in the presence and absence of micellar systems. Cationic micelles of …
Number of citations: 9
www.sciencedirect.com
D Amrane, CS Arnold, S Hutter, J Sanz-Serrano… - Pharmaceuticals, 2021 - mdpi.com
The malaria parasite harbors a relict plastid called the apicoplast. Although not photosynthetic, the apicoplast retains unusual, non-mammalian metabolic pathways that are essential to …
Number of citations: 5
www.mdpi.com
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-Methyl-4-(pyrazin-2-yl)pyrrolidin-2-one
1462240-28-3

![(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2801724.png)
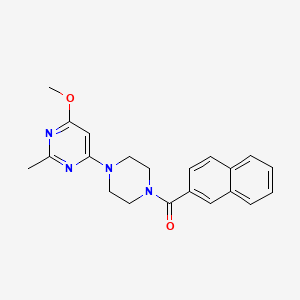
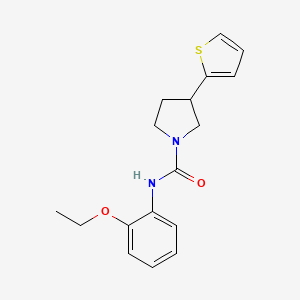
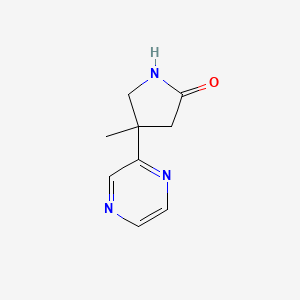
![3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2801730.png)
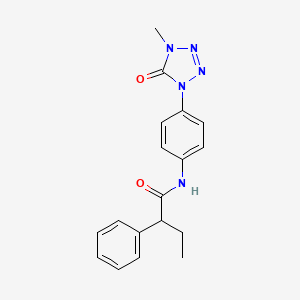
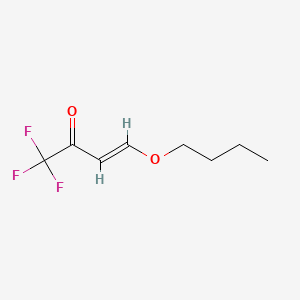
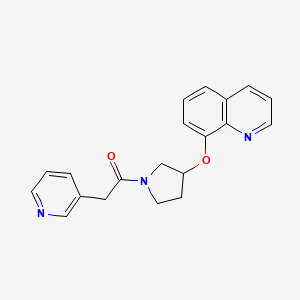
![1,8-Dioxaspiro[4.5]dec-3-ene](/img/structure/B2801738.png)
![N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2801740.png)
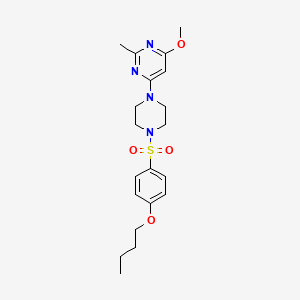
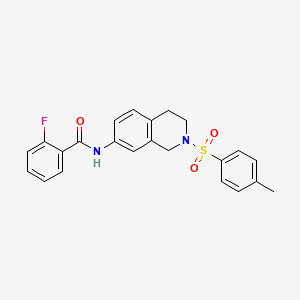
![2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2801744.png)
